1-Cyclopropyl-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c24-21(23(18-10-11-18)13-12-19-8-4-14-25-19)22-15-17-7-3-6-16-5-1-2-9-20(16)17/h1-9,14,18H,10-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYWHQDQKRZYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

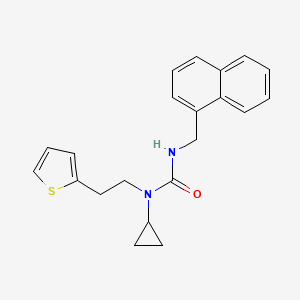

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Here are some key findings:

Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to disrupt cell cycle progression has been attributed to its interference with cyclin-dependent kinases (CDKs), leading to increased cell death in malignancies.

Case Studies

Several case studies highlight the biological efficacy of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects.

- Method : Administered to a murine model of inflammation.

- Results : Significant reduction in cytokine levels (e.g., TNF-alpha, IL-6) was observed, suggesting a robust anti-inflammatory effect.

-

Anticancer Efficacy :

- Objective : To assess cytotoxicity against various cancer cell lines.

- Method : MTT assay conducted on breast and lung cancer cells.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

The proposed mechanisms underlying the biological activities include:

- Inhibition of NF-kB Pathway : This leads to decreased expression of inflammatory mediators.

- Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, promoting cell death in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Anti-inflammatory | NF-kB inhibition | Murine model | Reduced TNF-alpha and IL-6 levels |

| Anticancer | CDK interference | Cancer cell lines | Low micromolar IC50 values |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds synthesized via general procedure C at 40°C , though none are direct structural analogs of the target urea derivative. Below is a comparative analysis based on substituent motifs and core structural differences:

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Structure Differences: The target compound features a urea backbone, whereas the compounds in share a benzoimidazotriazol-ethanone core. Urea derivatives typically exhibit hydrogen-bonding capabilities, which can enhance binding to biological targets, whereas ethanone derivatives may prioritize π-π stacking interactions due to their aromatic cores .

Substituent Effects: Thiophene vs. Other Heterocycles: The thiophen-2-yl group in the target compound is also present in several ethan-1-one derivatives (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo...ethan-1-one) ). Thiophene’s electron-rich nature may enhance solubility or binding affinity compared to furan or thiazole analogs. Naphthalene vs. Bromophenyl: The naphthalen-1-ylmethyl group in the urea derivative introduces bulkier aromaticity compared to bromophenyl substituents in compounds. This could impact steric hindrance and metabolic stability. Cyclopropyl Group: The cyclopropyl moiety in the urea derivative is absent in the ethan-1-one analogs.

Synthetic Pathways: While the ethan-1-one derivatives were synthesized via a standardized procedure (40°C, procedure C) , the synthesis route for the target urea compound remains undocumented in the evidence. Urea synthesis typically involves carbamoylation or coupling reactions, which differ significantly from the triazol-ethanone formation described.

Q & A

Basic: What are the key considerations for optimizing the synthesis route of this compound?

Methodological Answer:

The synthesis of this urea derivative involves multi-step reactions, including cyclopropane ring formation, thiophene coupling, and urea linkage establishment. Critical factors include:

- Reagent Selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach the naphthalene moiety (common in heterocyclic systems) .

- Temperature Control : Maintain reflux conditions (e.g., ethanol at 78°C) during urea bond formation to prevent side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is essential for isolating high-purity product (>95%) .

- Yield Optimization : Stepwise monitoring via TLC/HPLC ensures intermediate stability, particularly for the thiophene-ethyl intermediate .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR for cyclopropyl protons (δ 0.5–1.5 ppm), naphthalene aromatic signals (δ 7.2–8.5 ppm), and urea NH peaks (δ 5.5–6.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] matching the theoretical mass (e.g., CHNOS requires m/z ≈ 408.18) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles, particularly for the cyclopropyl-thiophene junction .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

Focus on modular substitutions and assay-driven comparisons:

- Core Modifications : Synthesize analogs by replacing the cyclopropyl group with cyclohexyl or phenyl rings to assess steric effects on target binding .

- Functional Group Swaps : Substitute the thiophene moiety with furan or pyridine to evaluate electronic contributions to enzyme inhibition .

- Assay Selection : Use kinase inhibition panels (e.g., EGFR, VEGFR2) and cytotoxicity assays (MTT on cancer cell lines) to quantify activity shifts .

- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants () with IC values .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Address variability via controlled experimental replication:

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to minimize batch effects .

- Dosage Calibration : Validate compound solubility in DMSO/PBS and ensure concentrations are within non-toxic ranges (e.g., <10% solvent) .

- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to benchmark activity .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers caused by degradation (e.g., urea hydrolysis) .

Advanced: What computational strategies predict this compound’s binding modes?

Methodological Answer:

Leverage molecular modeling and dynamics:

- Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (PDB: 1M17), focusing on hydrogen bonds between urea NH and Asp831 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the naphthalene-thiophene interaction in aqueous solution .

- Pharmacophore Mapping : Identify critical features (e.g., urea as hydrogen bond donor, cyclopropyl as hydrophobic anchor) using Schrödinger .

Advanced: How to validate the compound’s interaction with biological targets experimentally?

Methodological Answer:

Combine biophysical and cellular assays:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) between the compound and purified target proteins (e.g., EGFR) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in treated vs. untreated lysates .

- siRNA Knockdown : Correlate target protein suppression (e.g., via siRNA) with reduced compound efficacy in proliferation assays .

Advanced: How to mitigate stability issues during long-term storage?

Methodological Answer:

Optimize storage conditions based on degradation pathways:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .

- Moisture Control : Use desiccants (silica gel) to avoid urea hydrolysis; confirm stability via periodic HPLC .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose) for reconstitution in buffers .

Advanced: What in vitro vs. in vivo models are optimal for preclinical testing?

Methodological Answer:

Select models based on mechanistic hypotheses:

- In Vitro :

- Enzyme Assays : Use recombinant kinases (e.g., Abl1) to screen inhibitory activity .

- 3D Spheroid Models : Evaluate penetration in colorectal cancer spheroids (HCT116) .

- In Vivo :

- Xenografts : Test efficacy in nude mice with MDA-MB-231 tumors, dosing at 10–50 mg/kg (oral gavage) .

- PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

Troubleshoot reaction parameters systematically:

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Replace DMF with THF/toluene mixtures to reduce byproduct formation .

- Temperature Gradients : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .

Advanced: What strategies enhance selectivity for off-target mitigation?

Methodological Answer:

Employ rational design and profiling:

- Fragment-Based Design : Replace the naphthalene group with smaller fragments (e.g., phenyl) to reduce hydrophobic interactions with non-target proteins .

- Selectivity Screening : Use kinase profiling services (e.g., Eurofins) to identify off-target hits (e.g., LCK, SRC) .

- Prodrug Approach : Mask the urea group with acetyl to limit non-specific binding until enzymatic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.